

MES Sodium Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *MES sodium salt*

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An in-depth guide on the chemical properties, applications, and experimental protocols of **MES Sodium Salt** (2-(N-morpholino)ethanesulfonic acid, sodium salt) for use in research, drug development, and various scientific applications.

Introduction

MES Sodium Salt is a zwitterionic buffer agent widely utilized in biochemistry, molecular biology, and cell culture. As one of the "Good's buffers," it is valued for its compatibility with biological systems, exhibiting minimal interference with biochemical reactions. Its pKa is near physiological pH, making it an effective buffer in the slightly acidic to neutral range. This guide provides a detailed overview of **MES Sodium Salt**, including its chemical properties, preparation of buffer solutions, and its application in various experimental protocols.

Chemical and Physical Properties

MES Sodium Salt is the sodium salt of 2-(N-morpholino)ethanesulfonic acid. Its chemical structure features a morpholinic ring and an ethanesulfonic acid group, which contributes to its high water solubility and low lipophilicity, rendering it membrane-impermeable.^[1]

Property	Value	Reference(s)
Chemical Formula	C6H12NNaO4S	[2][3]
Molecular Weight	217.22 g/mol	[2][3][4]
CAS Number	71119-23-8	[2][3][4]
Appearance	White to off-white crystalline solid	[5]
pKa (at 25°C)	6.15	[6]
Useful pH Range	5.5 - 6.7	[7]
Solubility in Water	High	[2]
UV Absorbance	Minimal in the UV and visible spectral range	[8]
Metal Ion Binding	Negligible binding with Cu(II); weak binding with Ca ²⁺ , Mg ²⁺ , and Mn ²⁺	[8]

Applications in Research and Drug Development

MES buffer is a versatile tool in the laboratory due to its chemical stability and lack of interference in many biological and analytical systems.

- **Biochemistry and Molecular Biology:** It is frequently used as a buffer in enzyme assays, protein purification, and electrophoresis.[6] Its low UV absorbance makes it particularly suitable for spectrophotometric analyses.[9]
- **Cell Culture:** MES buffer is often included in culture media for bacteria, yeast, and mammalian cells to maintain a stable pH environment.[7] It is considered non-toxic to many cell lines.[10]
- **Plant Biology:** It is used in plant cell culture media, although it can be toxic to some plants at high concentrations.[7] Research has shown that MES can affect plant root growth by modulating superoxide generation in the root apex.[8][9]

- Antibody and Protein Conjugation: MES is an ideal buffer for crosslinking reactions involving EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), such as the conjugation of antibodies to microspheres for diagnostic assays.[\[7\]](#)[\[11\]](#)

Experimental Protocols

Preparation of 0.1 M MES Buffer Solution

This protocol describes the preparation of a 0.1 M MES buffer solution. The pH can be adjusted based on the specific experimental requirements within the buffering range of MES (pH 5.5 - 6.7).

Materials:

- MES free acid (MW: 195.24 g/mol) or **MES sodium salt** (MW: 217.22 g/mol)
- Deionized water
- Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
- pH meter
- Stir plate and stir bar
- Volumetric flask

Procedure using MES free acid:

- Weigh out 19.52 g of MES free acid for 1 L of 0.1 M buffer.
- Add the MES free acid to a beaker containing approximately 800 mL of deionized water.
- Stir the solution until the MES is completely dissolved.
- Slowly add a solution of NaOH (e.g., 1 M) while monitoring the pH with a calibrated pH meter.
- Continue adding NaOH until the desired pH is reached.

- Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
- Mix the solution thoroughly.
- Sterilize by filtration through a 0.22 μm filter if required for cell culture or other sterile applications.

Procedure using **MES sodium salt** and MES free acid:

Alternatively, a buffer of a specific pH can be prepared by mixing solutions of MES free acid and **MES sodium salt** in appropriate ratios.

MES Buffer in Protein Electrophoresis (SDS-PAGE)

MES SDS running buffer is commonly used for the separation of small to medium-sized proteins on Bis-Tris gels.

Materials:

- MES SDS Running Buffer (20X stock solution is commercially available)
- Deionized water
- Protein Antioxidant (for reducing SDS-PAGE)

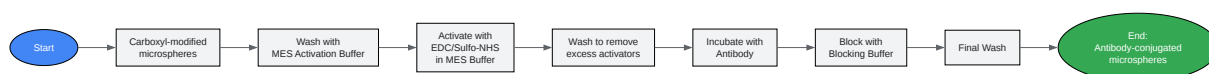
Procedure:

- Prepare 1X MES SDS Running Buffer by diluting the 20X stock solution with deionized water. For example, add 50 mL of 20X stock to 950 mL of deionized water to make 1 L of 1X buffer.
- For reducing SDS-PAGE, add a protein antioxidant to the 1X running buffer that will be used in the upper (cathode) chamber of the electrophoresis unit.
- Assemble the electrophoresis apparatus according to the manufacturer's instructions.
- Load the prepared protein samples and molecular weight markers onto the gel.

- Perform electrophoresis at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

Visualizing Workflows and Pathways

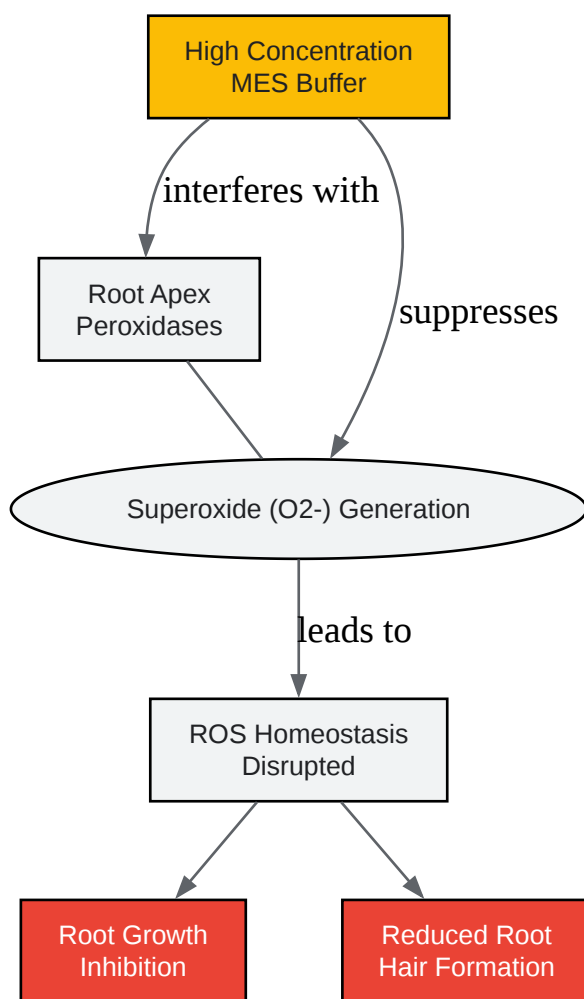
Experimental Workflow: Antibody Conjugation to Microspheres



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Caption: Workflow for two-step antibody conjugation to microspheres using MES buffer.

Signaling Pathway: Effect of MES on Plant Root Growth



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Caption: MES buffer's impact on plant root growth via superoxide suppression.

Conclusion

MES Sodium Salt is an indispensable tool for researchers and professionals in the life sciences. Its favorable chemical properties, including a biologically relevant pKa, high solubility, and minimal interaction with biological molecules and metal ions, make it a reliable choice for a wide array of applications. The detailed protocols and visual workflows provided in this guide aim to facilitate its effective use in the laboratory, contributing to the generation of accurate and reproducible experimental data.

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